
Mc-Val-Ala-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mc-Val-Ala-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a valine-alanine dipeptide sequence and a para-aminobenzyl (PAB) spacer, which are cleaved by lysosomal proteolytic enzymes. The terminal hydroxyl group allows for further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Val-Ala-PAB-OH involves the incorporation of the valine-alanine dipeptide sequence and the para-aminobenzyl spacer. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Mc-Val-Ala-PAB-OH undergoes several types of chemical reactions, including:
Cleavage Reactions: The valine-alanine dipeptide sequence is cleaved by lysosomal proteolytic enzymes, releasing the active drug payload.
Substitution Reactions: The terminal hydroxyl group can be substituted with other reactive functional groups to create derivatives of the compound.
Common Reagents and Conditions
Cleavage Reactions: Lysosomal proteolytic enzymes such as cathepsin B are commonly used to cleave the valine-alanine dipeptide sequence.
Substitution Reactions: Reagents such as carbodiimides and succinimidyl esters are used to facilitate the substitution of the terminal hydroxyl group.
Major Products Formed
The major products formed from the cleavage reactions of this compound include the active drug payload and the cleaved linker fragments. Substitution reactions result in various derivatives of the compound with different functional groups attached to the terminal hydroxyl group .
Scientific Research Applications
Mc-Val-Ala-PAB-OH has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Mc-Val-Ala-PAB-OH involves the cleavage of the valine-alanine dipeptide sequence by lysosomal proteolytic enzymes, such as cathepsin B. This cleavage releases the active drug payload, which can then exert its cytotoxic effects on target cells. The para-aminobenzyl spacer facilitates the self-immolation process, ensuring the efficient release of the drug .
Comparison with Similar Compounds
Similar Compounds
Valine-Citrulline-PAB (Val-Cit-PAB): Another cleavable linker used in ADCs, featuring a valine-citrulline dipeptide sequence.
Phenylalanine-Lysine-PAB (Phe-Lys-PAB): A cleavable linker with a phenylalanine-lysine dipeptide sequence.
Uniqueness
Mc-Val-Ala-PAB-OH is unique due to its lower hydrophobicity compared to Val-Cit-PAB, which prevents aggregation and precipitation. Additionally, it exhibits high stability in human plasma and efficient cleavage by lysosomal proteolytic enzymes, making it a potent strategy in ADC linker design .
Properties
Molecular Formula |
C25H34N4O6 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31) |
InChI Key |
DAMSURYLURICHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


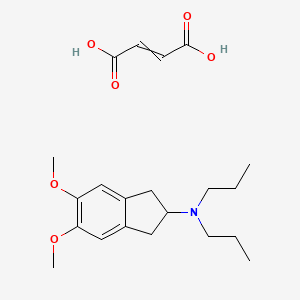
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
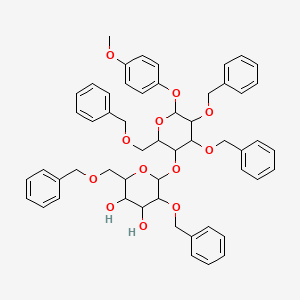
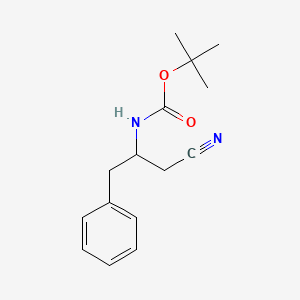
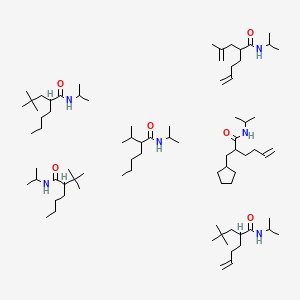
![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)
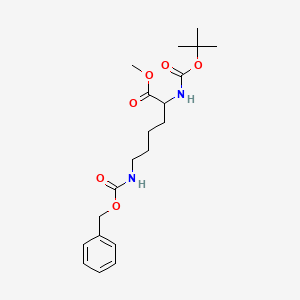
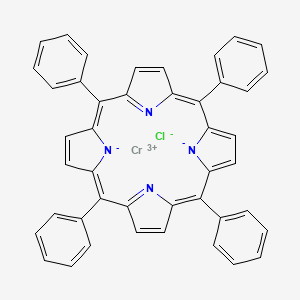

![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)

